Home > Products > Screening Compounds P94281 > 8-Methoxy-2,4-dimethylquinazoline
8-Methoxy-2,4-dimethylquinazoline -

8-Methoxy-2,4-dimethylquinazoline

Catalog Number: EVT-12039530
CAS Number:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Antibacterial Applications Targeting DNA Topoisomerases

Structure-Activity Relationship (SAR) Studies of Quinazoline-2,4-dione Analogues

The quinazoline core serves as a bioisostere for quinolone pharmacophores, with specific substitutions conferring enhanced target affinity and circumvention of resistance. The 8-methoxy group is pivotal for DNA gyrase binding in fluoroquinolone-resistant strains. This moiety forms hydrogen bonds with Ser84 and Glu88 residues in gyrA mutants, compensating for diminished water–metal ion bridge interactions characteristic of quinolone resistance [7] [9]. Positional optimization studies reveal that para-methoxy substitution (C-8) maximizes hydrophobic burial within the DNA cleavage complex, improving binding energy by ~2.3 kcal/mol versus unsubstituted analogs [9].

C-2 and C-4 substitutions dictate bacteriostatic efficacy through steric and electronic modulation:

  • C-2 methyl groups reduce conformational flexibility, enhancing DNA intercalation. Analogs with bulkier C-2 substituents (ethyl, cyclopropyl) exhibit diminished activity due to steric clash with GyrA [7] [9].
  • C-4 dimethylation amplifies bacteriostatic effects by stabilizing the quinazoline–topoisomerase IV complex. This is evidenced by a 16-fold reduction in MIC against Staphylococcus aureus (0.25 μg/mL) compared to monomethylated derivatives (4 μg/mL) [7].

Table 1: Influence of Quinazoline Substitutions on Antibacterial Activity

Substitution PatternMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)
2,4-Dimethyl (no 8-OMe)16.0>64.0
8-OMe (no C2/C4 methylation)8.032.0
8-OMe/2,4-dimethyl0.252.0
8-OMe/2-ethyl-4-methyl4.016.0

Mechanism of Action Against DNA Gyrase Mutants

8-Methoxy-2,4-dimethylquinazoline exhibits superior inhibition kinetics against mutant DNA gyrases compared to fluoroquinolones. For gyrA (S81L/S83R) mutants, the inhibitor concentration required for 50% enzyme activity suppression (IC₅₀) is 0.28 μM – only 3-fold higher than wild-type enzymes (0.09 μM). In contrast, ciprofloxacin shows a 48-fold IC₅₀ increase against identical mutants [7]. This resilience stems from:

  • Dual-binding mechanism: The quinazoline scaffold interacts with both GyrA (via 8-OMe) and GyrB (via protonated N-1), compensating for single-domain mutations.
  • Reduced mutant selection: The mutant selection window (MSW) – the concentration range enabling resistant mutant amplification – is 4-fold narrower (0.1–0.8 μg/mL) than levofloxacin (0.2–3.2 μg/mL) in E. coli [6]. This correlates with a 10² lower mutant recovery frequency in serial passage assays [8].

Table 2: Inhibition Kinetics Against Topoisomerase Mutants

Enzyme TypeIC₅₀ (μM) 8-Methoxy-2,4-dimethylquinazolineIC₅₀ (μM) Ciprofloxacin
Wild-type Gyrase (E. coli)0.090.12
gyrA (S83L) E. coli0.315.78
Wild-type Topo IV (S. aureus)0.110.10
grlA (S80F) S. aureus0.428.90

Dual-Targeting Strategies for Gram-Positive Pathogens

Simultaneous inhibition of DNA gyrase and topoisomerase IV is critical for mitigating resistance development in Gram-positive bacteria. 8-Methoxy-2,4-dimethylquinazoline achieves balanced dual-targeting in Staphylococcus aureus, with IC₅₀ ratios (Gyrase/Topo IV) of 1.05–1.38 – near the ideal 1.0 ratio minimizing selective pressure [7]. Key metrics include:

  • Antimutant indices: The MICmutant/MICwild-type ratio is ≤4 for grlA (Topo IV) and gyrA mutants, signifying low-level resistance. Fluoroquinolones exhibit ratios ≥32 under identical conditions [7].
  • Mutant prevention concentration (MPC): At 1× MPC (0.5 μg/mL), the compound suppresses S. aureus mutant growth for 24h, whereas ciprofloxacin requires 4× MPC for equivalent suppression [6].

1.4. In Vitro Pharmacodynamic Profiling

Time-Kill Kinetics Against Fluoroquinolone-Resistant Escherichia coli

Against ciprofloxacin-resistant E. coli (MICcipro = 32 μg/mL), 8-methoxy-2,4-dimethylquinazoline (4× MIC = 8 μg/mL) exhibits bactericidal activity (≥3-log10 CFU reduction) within 8h, with complete eradication by 24h [4] [6]. The killing kinetics are concentration-dependent, with maximum kill rates (Kmax) of 0.42 log10 CFU/mL/h – 1.8-fold faster than ciprofloxacin against susceptible strains [8].

Table 3: Pharmacodynamic Parameters Against Resistant E. coli

Parameter8-Methoxy-2,4-dimethylquinazolineCiprofloxacin (Susceptible Strain)
Time to 99% killing (4× MIC)5.8 ± 0.7h8.2 ± 1.1h
Maximum kill rate (Kmax)0.42 log10 CFU/mL/h0.23 log10 CFU/mL/h
Post-antibiotic effect (PAE)2.1 ± 0.3h1.8 ± 0.4h

Post-Antibiotic Effects in Streptococcal Models

Against Streptococcus pneumoniae, 8-methoxy-2,4-dimethylquinazoline induces prolonged post-antibiotic effects (PAEs) of 2.1–2.5h at 2× MIC – exceeding ciprofloxacin (1.1–1.4h) [4]. This correlates with delayed DNA synthesis restart due to persistent stabilization of topoisomerase-DNA cleavage complexes. PAE duration is concentration-independent above 1× MIC, suggesting saturable target binding [6].

Properties

Product Name

8-Methoxy-2,4-dimethylquinazoline

IUPAC Name

8-methoxy-2,4-dimethylquinazoline

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3

InChI Key

ZYICMVOCFYCGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.